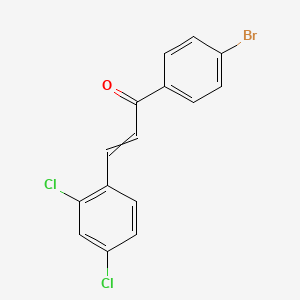
1-(4-Bromofenil)-3-(2,4-diclorofenil)prop-2-en-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H9BrCl2O and its molecular weight is 356 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Las calconas, incluyendo la 1-(4-Bromofenil)-3-(2,4-diclorofenil)prop-2-en-1-ona, son una clase de compuestos conocidos por su amplia gama de actividades biológicas y aplicaciones potenciales en investigación científica. A continuación, se presentan seis aplicaciones distintas de las calconas, cada una detallada en su propia sección:
Materiales fluorescentes
Debido a sus propiedades estructurales, las calconas pueden utilizarse como materiales fluorescentes para diversas aplicaciones científicas, como la bioimagen y las sondas moleculares.
Cada una de estas aplicaciones representa un campo único donde las calconas pueden contribuir significativamente a la investigación y el desarrollo científico .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O/c16-12-5-1-11(2-6-12)15(19)8-4-10-3-7-13(17)9-14(10)18/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYULJYQCIXAZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377555 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918496-04-5 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural organization of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?
A1: Research reveals that 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one molecules arrange themselves in a specific manner. [] These molecules form chains along the crystallographic b-axis due to close interactions between bromine and chlorine atoms (Br⋯Cl contacts). Furthermore, these chains assemble into layers through hydrogen bonding involving carbon and oxygen atoms (C—H⋯O intermolecular interactions). These layers then stack in parallel along the crystallographic c-axis, creating a three-dimensional structure. [] You can find a visualization of this structure in the paper titled "1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one" published on Semantic Scholar: .
Q2: Are there any computational studies on the properties of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?
A2: Yes, researchers have employed computational chemistry to investigate the properties of this compound. While specific details of the simulations and calculations are not provided in the abstract, a study titled "Spectroscopic Investigation and Density Functional Theory prediction of First and Second order Hyperpolarizabilities of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-prop-2-en-1-one" explored the molecule's hyperpolarizabilities using Density Functional Theory (DFT). This suggests potential applications in nonlinear optics and related areas. You can find more information about this research on Semantic Scholar: .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
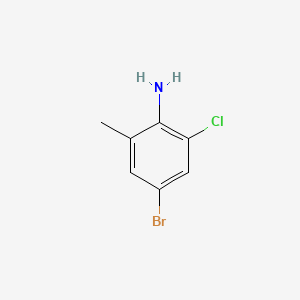
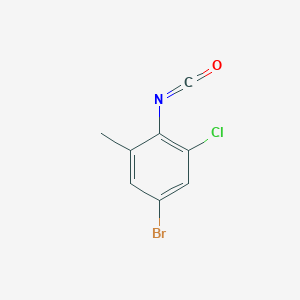

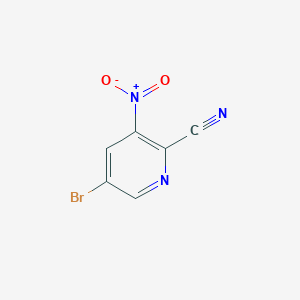

![1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride](/img/structure/B1272481.png)

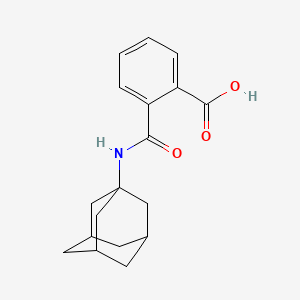

![1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1272489.png)
![3-ISOPROPYL-4-OXO-10-OXA-3-AZA-TRICYCLO[5.2.1.0(1,5)]DEC-8-ENE-6-CARBOXYLIC ACID](/img/structure/B1272492.png)
![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1272494.png)
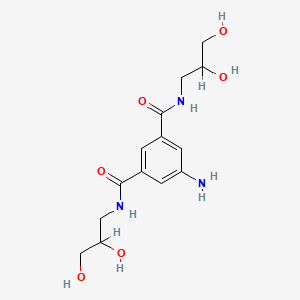
![1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B1272497.png)
